
4-Fluoro-2-nitrophenol
Overview
Description
4-Fluoro-2-nitrophenol (CAS: 394-33-2) is a halogenated nitrophenol derivative with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol . It is a pale yellow crystalline solid with a melting point of 74–77°C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone . The compound is synthesized via nucleophilic substitution (SN2) reactions, such as the condensation of this compound with 1,4-dibromo butane to form 1,4-di-(4-fluoro-2-nitrophenoxy)butane (DFNB) . It is commercially available from suppliers like Thermo Scientific and CymitQuimica, with prices ranging from €24.00/5g to €290.00/500g .
Key applications include its use as:
- A precursor in synthesizing Schiff base ligands for metal complexes (e.g., Zn²⁺, Cd²⁺, Hg²⁺) .
- A ¹⁹F NMR agent (PFONP) for pH measurement in biological systems due to its fluorine moiety .
- An intermediate in organic synthesis for specialty chemicals .
Safety protocols recommend handling with gloves and eye protection (S37/39) due to its irritant properties .
Preparation Methods
Nitrosation and Oxidation Method
This method involves two key steps:
Nitrosation : 2-fluorophenol is treated with sodium nitrite in the presence of dilute hydrochloric acid. The reaction typically occurs at low temperatures (around 0 °C) to minimize byproduct formation.
Oxidation : The resulting 2-fluoro-4-nitrosophenol is then oxidized using dilute nitric acid to yield 4-fluoro-2-nitrophenol.
Reaction Conditions:
-
- Reagents: Sodium nitrite, dilute hydrochloric acid (15-20%)
- Temperature: -5 to 5 °C (preferably 0 °C)
-
- Reagent: Dilute nitric acid (15-55%, preferably 30%)
The overall yield from this method can reach approximately 90% with a purity exceeding 99% after recrystallization.
Alternative Methods
Other methods include:
Direct Nitration : Using nitrating agents directly on 2-fluorophenol can lead to the formation of both isomers (4-nitro and 6-nitro), complicating purification efforts due to the difficulty in separating these isomers.
Fluorination of Nitro Compounds : This method involves the fluorination of nitro compounds using fluorine gas or other fluorinating agents, which poses operational hazards and can lead to byproducts.
Catalytic Methods : Recent developments have explored catalytic processes that allow for the conversion of difluoronitrobenzene to this compound through a base-mediated reaction, which can potentially offer better selectivity and yield.
The following table summarizes the yields and purity levels associated with different preparation methods:
Method | Yield (%) | Purity (%) | Notes |
---|---|---|---|
Nitrosation + Oxidation | ~90 | >99 | Simple process; minimal byproducts |
Direct Nitration | Variable | <90 | Difficult separation of isomers |
Fluorination | ~70 | Variable | High operational hazards |
Catalytic Conversion | Not specified | Not specified | Emerging method; potential for improved efficiency |
The preparation of this compound primarily relies on the nitrosation of 2-fluorophenol followed by oxidation, yielding high purity and efficiency. Alternative methods exist but often come with challenges related to yield, purity, or safety concerns. Continuous research into more efficient and safer synthetic routes remains vital for enhancing the production of this compound in industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Reduction: The major product of the reduction reaction is 4-fluoro-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Scientific Research Applications
Chemistry
4-Fluoro-2-nitrophenol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in multiple reactions, making it valuable for creating derivatives with enhanced properties.
Biochemical Analysis
The compound is utilized in biochemical studies due to its ability to interact with enzymes and proteins. It has been shown to influence cellular processes, including gene expression and metabolism. Notably, it can induce oxidative stress in cells, affecting antioxidant defense mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against various strains, including enhanced activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 4 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Derivative 3m | 4 | M. tuberculosis H37Rv |
Cytotoxicity Studies
Cytotoxicity assessments have shown that while this compound can induce apoptosis in cancer cells, it exhibits lower toxicity in normal cell lines. For example, MTT assays indicated that certain concentrations inhibited tumor cell growth without significantly affecting Vero cells.
Case Study 1: Antitubercular Activity
In a high-throughput screening program for new antitubercular agents, derivatives of this compound were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, demonstrating promising potential for therapeutic development.
Case Study 2: Anion Sensing Applications
Recent research has explored the use of fluorinated derivatives in chemosensing applications. Probes based on nitrophenolic structures exhibited significant colorimetric changes upon interaction with fluoride ions, indicating their potential for environmental monitoring and detection technologies.
Toxicological Considerations
Despite its promising biological activities, the toxicological profile of this compound raises concerns. It is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption. Long-term exposure studies have indicated possible hematological alterations such as increased methemoglobin levels in animal models .
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 4-fluoro-2-nitrophenol with structurally similar nitrophenol derivatives, focusing on substituent effects:
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|
This compound | C₆H₄FNO₃ | 157.10 | 74–77 | -NO₂ (position 2), -F (position 4) |
4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.56 | 83–85* | -NO₂ (2), -Cl (4) |
4-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | 95–97* | -NO₂ (2), -Br (4) |
3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 68–70† | -NO₂ (2), -CH₃ (3) |
2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10 | 120–122‡ | -NO₂ (4), -F (2) |
*Estimated based on halogen size trends; †Data from ; ‡From beta-galactosidase studies .
Key Observations :
- Halogen substitution (F, Cl, Br) increases molecular weight and melting point due to enhanced van der Waals interactions.
- Positional isomerism (e.g., 2-fluoro vs. 4-fluoro) significantly alters physicochemical properties. For example, 2-fluoro-4-nitrophenol has a higher melting point (120–122°C) than this compound (74–77°C) due to differences in hydrogen bonding and crystal packing .
Toxicity Profiles
Toxicity data for phenols against Tetrahymena pyriformis (50% growth inhibition, log(IGC₅₀⁻¹)):
Compound | Toxicity Value 1 | Toxicity Value 2 | Toxicity Value 3 |
---|---|---|---|
This compound | 1.38 | 1.11 | 1.06 |
2,4-Dibromophenol | 1.40 | 1.46 | 1.49 |
3-Methyl-2-nitrophenol | 0.61 | 0.77 | 0.35 |
n-Pentyloxyphenol | 1.36 | 0.95 | 1.33 |
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, halogens) increase toxicity by enhancing phenol acidity, which disrupts cellular membranes. This compound shows moderate toxicity compared to highly brominated analogs like 2,4-dibromophenol .
- Alkyl substituents (e.g., -CH₃ in 3-methyl-2-nitrophenol) reduce toxicity due to decreased acidity and membrane permeability .
Commercial Availability and Cost
Compound | Supplier | Price (5g) |
---|---|---|
This compound | CymitQuimica | €24.00 |
3-Fluoro-5-iodobenzotrifluoride | CymitQuimica | €260.00 |
4-Chloro-2-nitrophenol | Alfa Aesar* | ~€30.00* |
*Estimated based on halogen substitution trends .
Halogen size and sourcing complexity influence cost. Brominated and iodinated derivatives are typically pricier due to raw material scarcity.
Biological Activity
4-Fluoro-2-nitrophenol (4F2NP) is a halogenated nitrophenolic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the molecular formula and a molecular weight of 173.1 g/mol. The presence of both a nitro group and a fluorine atom contributes to its unique chemical reactivity and biological properties. The synthesis typically involves the nitration of 4-fluorophenol, which can be achieved through electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that 4F2NP exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, demonstrating that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, depending on the bacterial species tested. Notably, derivatives of 4F2NP have shown enhanced activity against resistant strains of Mycobacterium tuberculosis (M. tuberculosis), with some compounds achieving MIC values as low as 4 µg/mL .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Derivative 3m | 4 | M. tuberculosis H37Rv |
Cytotoxicity
The cytotoxic effects of 4F2NP have been evaluated in various cell lines. It has been reported to induce apoptosis in cancer cells while exhibiting lower toxicity in normal cell lines. For instance, a study using an MTT assay found that while certain concentrations of 4F2NP inhibited the growth of tumor cells, it did not significantly affect the viability of Vero cells (African green monkey kidney cells), indicating a favorable safety profile for potential therapeutic applications .
The biological activity of 4F2NP is largely attributed to its ability to interfere with cellular processes through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Exposure to 4F2NP has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Ion Channel Modulation : Some studies suggest that nitrophenolic compounds can affect ion channels, impacting cellular excitability and signaling pathways.
Case Study 1: Antitubercular Activity
In a high-throughput screening program aimed at discovering new antitubercular agents, derivatives of 4F2NP were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, with an MIC comparable to traditional first-line treatments .
Case Study 2: Anion Sensing Applications
Recent research has explored the use of 4-fluoro derivatives in chemosensing applications. Probes based on nitrophenolic structures demonstrated significant colorimetric changes upon interaction with fluoride ions, showcasing their potential for environmental monitoring and detection technologies .
Toxicological Considerations
While the biological activities of 4F2NP are promising, it is essential to consider its toxicological profile. The compound is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption . Long-term exposure studies have indicated possible hematological alterations, such as increased methemoglobin levels in animal models . Therefore, careful evaluation is necessary when considering therapeutic applications.
Properties
IUPAC Name |
4-fluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075348 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11620 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
394-33-2 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.